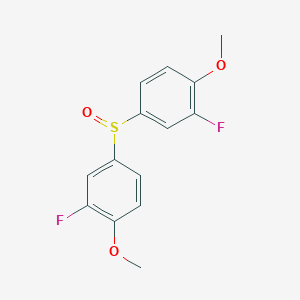
1,1'-Sulfinylbis(3-fluoro-4-methoxybenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Sulfinylbis(3-fluoro-4-methoxybenzene) is a chemical compound with the molecular formula C14H12F2O3S It is characterized by the presence of two 3-fluoro-4-methoxybenzene groups connected by a sulfinyl (SO) linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Sulfinylbis(3-fluoro-4-methoxybenzene) typically involves the reaction of 3-fluoro-4-methoxybenzene with a sulfinylating agent. One common method involves the use of sulfinyl chloride (SOCl2) as the sulfinylating agent. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine, to facilitate the formation of the sulfinyl linkage.
Industrial Production Methods
Industrial production of 1,1’-Sulfinylbis(3-fluoro-4-methoxybenzene) may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Sulfinylbis(3-fluoro-4-methoxybenzene) can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone group.
Reduction: The sulfinyl group can be reduced to a sulfide group.
Substitution: The fluorine atoms on the benzene rings can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: The major product is 1,1’-Sulfonyldis(3-fluoro-4-methoxybenzene).
Reduction: The major product is 1,1’-Sulfidylbis(3-fluoro-4-methoxybenzene).
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Applications De Recherche Scientifique
1,1’-Sulfinylbis(3-fluoro-4-methoxybenzene) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,1’-Sulfinylbis(3-fluoro-4-methoxybenzene) involves its interaction with molecular targets such as enzymes or receptors. The sulfinyl group can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. The fluorine atoms can enhance the compound’s binding affinity and specificity through interactions with hydrophobic pockets in the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Sulfonyldis(3-fluoro-4-methoxybenzene): Similar structure but with a sulfone group instead of a sulfinyl group.
1,1’-Sulfidylbis(3-fluoro-4-methoxybenzene): Similar structure but with a sulfide group instead of a sulfinyl group.
3-Fluoro-4-methoxybenzene: The parent compound without the sulfinyl linkage.
Uniqueness
1,1’-Sulfinylbis(3-fluoro-4-methoxybenzene) is unique due to the presence of the sulfinyl linkage, which imparts distinct chemical reactivity and potential biological activity. The combination of fluorine and methoxy groups on the benzene rings further enhances its properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
5400-66-8 |
|---|---|
Formule moléculaire |
C14H12F2O3S |
Poids moléculaire |
298.31 g/mol |
Nom IUPAC |
2-fluoro-4-(3-fluoro-4-methoxyphenyl)sulfinyl-1-methoxybenzene |
InChI |
InChI=1S/C14H12F2O3S/c1-18-13-5-3-9(7-11(13)15)20(17)10-4-6-14(19-2)12(16)8-10/h3-8H,1-2H3 |
Clé InChI |
DJVIXJWCIILEEA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)S(=O)C2=CC(=C(C=C2)OC)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


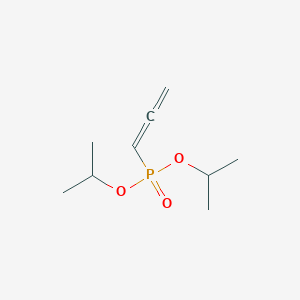
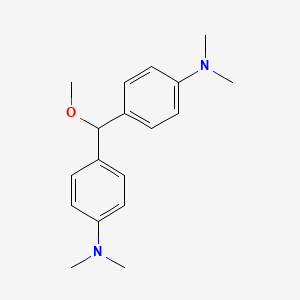

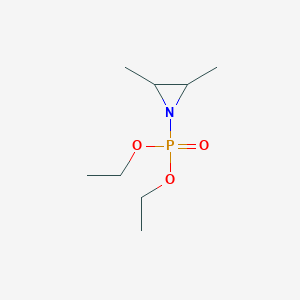
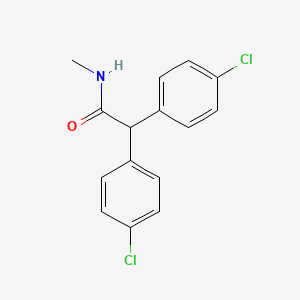
![1-Nitro-3-[(2-oxo-3-indolinylidene)amino]guanidine](/img/structure/B14740063.png)
![1-[(3-Hydroxyphenyl)methylideneamino]-3-[(3-hydroxyphenyl)methylideneamino]thiourea](/img/structure/B14740070.png)
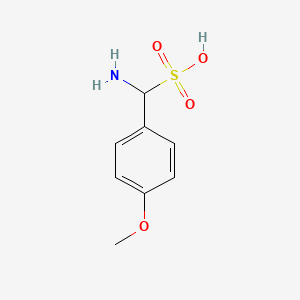

![3,9-Diethyl-3,9-dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14740084.png)
![(2Z,7Z,11Z,17Z)-2,21,22,23,24-Pentaazapentacyclo[16.2.1.1~3,6~.1~8,11~.1~13,16~]tetracosa-1(21),2,4,6(24),7,9,11,13,15,17,19-undecaene](/img/structure/B14740109.png)
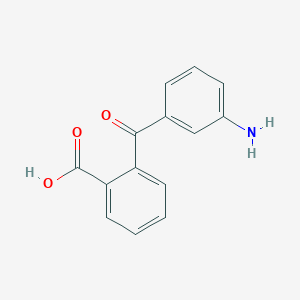
![2,2'-[(3-Methyl-3-nitrobutyl)imino]diacetic acid](/img/structure/B14740120.png)
![2-{(E)-[(2-Hydroxyphenyl)imino]methyl}phenyl diphenylborinate](/img/structure/B14740130.png)
